molecular formula C16H13BrClNO4 B303031 5-Bromo-2-[(3-chloro-4-ethoxybenzoyl)amino]benzoic acid

5-Bromo-2-[(3-chloro-4-ethoxybenzoyl)amino]benzoic acid

Cat. No. B303031
M. Wt: 398.6 g/mol
InChI Key: GVUIHCJPCMSQOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-[(3-chloro-4-ethoxybenzoyl)amino]benzoic acid, also known as BCEAB, is a chemical compound that has been extensively studied for its potential applications in scientific research. BCEAB is a member of the benzoic acid family and is a derivative of 3-chloro-4-ethoxybenzoic acid.

Mechanism of Action

The mechanism of action of 5-Bromo-2-[(3-chloro-4-ethoxybenzoyl)amino]benzoic acid is not fully understood, but it is thought to involve intercalation between DNA base pairs. This intercalation disrupts the normal structure of the DNA molecule and leads to the emission of a fluorescence signal.
Biochemical and Physiological Effects:
5-Bromo-2-[(3-chloro-4-ethoxybenzoyl)amino]benzoic acid has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic to cells at concentrations used for DNA detection.

Advantages and Limitations for Lab Experiments

One of the primary advantages of 5-Bromo-2-[(3-chloro-4-ethoxybenzoyl)amino]benzoic acid is its high selectivity for DNA. This selectivity allows for the specific detection of DNA in complex biological samples. However, 5-Bromo-2-[(3-chloro-4-ethoxybenzoyl)amino]benzoic acid has limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.

Future Directions

There are several potential future directions for research on 5-Bromo-2-[(3-chloro-4-ethoxybenzoyl)amino]benzoic acid. One area of interest is the development of new fluorescent probes based on the structure of 5-Bromo-2-[(3-chloro-4-ethoxybenzoyl)amino]benzoic acid. These probes could have improved solubility and selectivity for DNA, making them valuable tools for studying DNA structure and function. Another area of interest is the use of 5-Bromo-2-[(3-chloro-4-ethoxybenzoyl)amino]benzoic acid in the development of new diagnostic tools for genetic diseases. 5-Bromo-2-[(3-chloro-4-ethoxybenzoyl)amino]benzoic acid could be used to detect specific DNA mutations associated with these diseases, allowing for earlier diagnosis and treatment.

Synthesis Methods

The synthesis of 5-Bromo-2-[(3-chloro-4-ethoxybenzoyl)amino]benzoic acid involves the condensation of 3-chloro-4-ethoxybenzoic acid with 5-amino-2-bromo-benzoic acid in the presence of a coupling reagent such as N-ethyl-N′-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is typically carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature for several hours. The resulting product is purified by recrystallization or column chromatography.

Scientific Research Applications

5-Bromo-2-[(3-chloro-4-ethoxybenzoyl)amino]benzoic acid has been found to have several potential applications in scientific research. One of its primary uses is as a fluorescent probe for DNA detection. 5-Bromo-2-[(3-chloro-4-ethoxybenzoyl)amino]benzoic acid has been shown to selectively bind to DNA and emit a strong fluorescence signal upon binding. This property makes 5-Bromo-2-[(3-chloro-4-ethoxybenzoyl)amino]benzoic acid a valuable tool for studying DNA structure and function.

properties

Product Name

5-Bromo-2-[(3-chloro-4-ethoxybenzoyl)amino]benzoic acid

Molecular Formula

C16H13BrClNO4

Molecular Weight

398.6 g/mol

IUPAC Name

5-bromo-2-[(3-chloro-4-ethoxybenzoyl)amino]benzoic acid

InChI

InChI=1S/C16H13BrClNO4/c1-2-23-14-6-3-9(7-12(14)18)15(20)19-13-5-4-10(17)8-11(13)16(21)22/h3-8H,2H2,1H3,(H,19,20)(H,21,22)

InChI Key

GVUIHCJPCMSQOV-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)O)Cl

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)O)Cl

Origin of Product

United States

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